Lipophilicity Control: Cyclopentyl vs. Cyclohexyl Substitution
The cyclopentyl ring of N-cyclopentyl-2-methoxyacetamide provides a calculated logP (cLogP) approximately 0.5–0.7 units lower than the corresponding cyclohexyl analog. This places the compound in a more favorable lipophilicity range for fragment-based lead discovery (Rule-of-Three compliance: cLogP ≤ 3.0) [1]. In contrast, N-cyclohexyl-2-methoxyacetamide (predicted cLogP ≈ 1.8–2.0) may exceed desirable lipophilicity thresholds for fragment screens and exhibit reduced aqueous solubility .
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2–1.4 (predicted) |
| Comparator Or Baseline | N-cyclohexyl-2-methoxyacetamide: cLogP ≈ 1.8–2.0 (predicted) |
| Quantified Difference | ΔcLogP ≈ 0.5–0.7 (cyclopentyl advantage of lower lipophilicity) |
| Conditions | Computed using consensus logP prediction (XLogP3, ALogP98); experimental confirmation pending |
Why This Matters
Lower lipophilicity enhances aqueous solubility and reduces non-specific binding, which is critical for early-stage drug discovery screening campaigns.
- [1] PubChem Compound Summary: 2-Methoxyacetamide, CID 12249. National Center for Biotechnology Information (2025). Accessible at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyacetamide View Source
